3-(4-Chlorophenyl)propan-1-ol

Beschreibung

Overview of 3-(4-Chlorophenyl)propan-1-ol in Contemporary Chemical Research

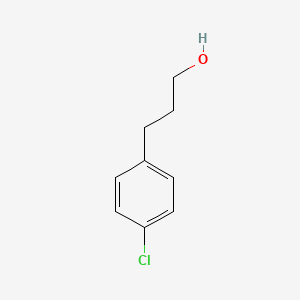

This compound, a chlorinated aromatic alcohol with the molecular formula C₉H₁₁ClO, is a notable compound in modern chemical research. sigmaaldrich.com Structurally, it consists of a three-carbon propanol (B110389) chain attached to a phenyl ring substituted with a chlorine atom at the para (4-position) position. nih.gov This organochlorine compound is typically a colorless to light yellow liquid at room temperature. chemicalbook.comchembk.com

Its significance in research stems from its utility as a versatile building block. chemshuttle.com The presence of both a hydroxyl (-OH) group and a chlorophenyl group allows for a variety of chemical transformations, making it a valuable substrate for developing new synthetic methodologies and for creating libraries of compounds for screening purposes. chemshuttle.com Researchers utilize this compound to explore reaction mechanisms and as a starting material in the synthesis of complex target molecules. For instance, it has been used in the preparation of 2-Oxo-2H-chromene-3-carboxylic acid amide derivatives, which are investigated as potential aldo-keto reductase inhibitors. chemicalbook.com

Significance as a Precursor and Intermediate in Organic Synthesis

The primary role of this compound in organic synthesis is that of a key precursor and intermediate. chembk.com Its bifunctional nature—a primary alcohol at one end and an aryl chloride at the other—provides two distinct reactive sites for sequential or selective chemical modifications.

The hydroxyl group can undergo a range of typical alcohol reactions. A common transformation is its oxidation to form the corresponding aldehyde, 3-(4-chlorophenyl)propionaldehyde, or further to the carboxylic acid, 3-(4-chlorophenyl)propanoic acid. Conversely, the hydroxyl group can be substituted, for example, through bromination using reagents like phosphorus tribromide, to enable further derivatization.

The synthesis of this compound itself is well-documented, with a common and high-yielding method being the reduction of 3-(4-chlorophenyl)propanoic acid. prepchem.com Reagents such as borane-tetrahydrofuran (B86392) complex or lithium aluminium hydride are effective for this transformation. prepchem.com This accessibility makes it a readily available starting material for multi-step synthetic pathways. Its role as an intermediate is crucial in the synthesis of various more complex molecules, including other research chemicals and potentially bioactive compounds. chembk.comchembk.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClO | sigmaaldrich.com |

| Molecular Weight | 170.64 g/mol | sigmaaldrich.com |

| CAS Number | 6282-88-8 | sigmaaldrich.com |

| Appearance | Colorless to Yellow Liquid | chemicalbook.comchembk.com |

| Boiling Point | 104°C (at 0.1 mmHg) | chemicalbook.com |

| Density | 1.151 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 15.03 (Predicted) | chembk.com |

| InChI Key | ZHBIWFGGIKFSHZ-UHFFFAOYSA-N | sigmaaldrich.com |

Spectroscopic Data of this compound

The structural identity of this compound is confirmed through various spectroscopic methods. The data presented below is consistent with its established structure. acs.org

| Spectrum Type | Data | Source(s) |

| IR (Infrared) | 3325 (broad), 1495, 1454, 1060, 1029, 968, 754 cm⁻¹ | acs.org |

| ¹H NMR | δ (ppm): 7.24 (d, 2H), 7.12 (d, 2H), 3.61 (t, 2H), 2.67 (t, 2H), 1.78–1.92 (m, 2H), 1.76 (br s, 1H) | acs.org |

| ¹³C NMR | δ (ppm): 140.0, 131.2, 129.5, 128.1, 61.3, 33.7, 31.1 | acs.org |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z 170 for [C₉H₁₁³⁵ClO]⁺ | acs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBIWFGGIKFSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278382 | |

| Record name | 3-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-88-8 | |

| Record name | 4-Chlorobenzenepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6282-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZENEPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WMK84NW9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(4-Chlorophenyl)propan-1-ol

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and specific applications. These routes include direct synthesis from aryl halides, reduction of corresponding carbonyl compounds, and palladium-catalyzed coupling reactions.

Direct Synthesis Approaches

A notable direct synthesis of this compound involves the reaction of p-chloroiodobenzene with allyl alcohol. This method often utilizes a palladium catalyst and results in the formation of an aldehyde intermediate, which is then reduced in situ to the desired alcohol. google.com This approach is advantageous as it can circumvent issues of dechlorination that may arise in other methods.

Reductive Pathways

Reductive pathways are a common and effective means of producing this compound. A primary method involves the reduction of 3-(4-chlorophenyl)propanoic acid using strong reducing agents like lithium aluminium hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). This reaction is typically performed under an inert atmosphere to ensure high purity and yield. Another reductive approach starts from the corresponding ketone, 3-(4-chlorophenyl)-1-propanone, which is reduced to the alcohol using a reducing agent like sodium borohydride.

Table 1: Comparison of Reductive Synthesis Methods

| Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-(4-Chlorophenyl)propanoic acid | Lithium aluminium tetrahydride, THF, 0 °C to RT | 97 | High yield, requires inert atmosphere. |

| 3-(4-chlorophenyl)-1-propanone | Sodium borohydride, ethanol (B145695), 40–60°C | - | pH control and temperature modulation may be required for optimization. |

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions offer an efficient route to this compound. One such process involves the palladium-catalyzed coupling of p-iodochlorobenzene with allyl alcohol. google.comgoogle.com This reaction is typically carried out in the presence of a base, such as sodium bicarbonate, and a quaternary ammonium (B1175870) salt, like tetramethylammonium (B1211777) chloride, in a solvent such as dimethylformamide (DMF). google.com The resulting aldehyde intermediate is then reduced, often with sodium borohydride, to yield the final alcohol product. google.com This method is noted for its low catalyst loading and scalability.

Table 2: Palladium-Catalyzed Synthesis of this compound

| Starting Materials | Catalyst & Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| p-Iodochlorobenzene, Allyl alcohol | Palladium acetate, Tetramethylammonium chloride, Sodium borohydride | DMF | 50–100 | High |

> A key advantage of this process is the in-situ reduction of the aldehyde intermediate, which improves efficiency by reducing the number of processing steps.

Functional Group Transformations

The hydroxyl group of this compound is a key site for further chemical modifications, allowing for its conversion into a variety of other functional groups through oxidation and reduction reactions.

Oxidation Reactions

The primary alcohol functional group in this compound can be oxidized to form 3-(4-chlorophenyl)propanoic acid. This transformation is a common reaction in organic synthesis, enabling the conversion of an alcohol to a carboxylic acid.

Reduction Reactions

Further reduction of the hydroxyl group in this compound can lead to the formation of 3-(4-chlorophenyl)propan-1-amine. This conversion from an alcohol to an amine represents a significant functional group transformation, opening up pathways to a different class of compounds with varied chemical properties and potential applications.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of other functional groups, making it a valuable intermediate in multi-step syntheses.

One of the primary transformations is the conversion of the alcohol to a better leaving group, which can then be displaced by a nucleophile. For instance, the hydroxyl group can be substituted to create different derivatives, expanding the synthetic utility of the parent compound. The reactivity of the hydroxyl group is central to the chemical transformations of this compound, enabling the synthesis of a broad spectrum of organic molecules.

Halogenation Reactions (e.g., bromination)

Halogenation, particularly bromination, of this compound is a critical step for further functionalization. The conversion of the hydroxyl group to a halogen, such as bromine, creates a reactive intermediate that can undergo subsequent substitution or coupling reactions.

A common method for the bromination of this compound involves the use of phosphorus tribromide (PBr₃). google.com This reaction is typically carried out in an aromatic hydrocarbon solvent like toluene. The amount of phosphorus tribromide used is generally between 0.3 to 2 molar equivalents, with a preferred range of 0.5 to 1.2 molar equivalents. The reaction temperature is maintained between 50 and 150°C to ensure efficient conversion. google.com This process is noted for its efficiency and the absence of dechlorination, a side reaction that can occur in other methods. google.com

Table 1: Halogenation Reaction of this compound

| Reactant | Reagent | Solvent | Temperature | Product | Reference |

| This compound | Phosphorus tribromide | Toluene | 50-150°C | 1-Bromo-3-(4-chlorophenyl)propane | google.com |

Synthesis of Derivatives and Analogues

The structural backbone of this compound serves as a versatile scaffold for the synthesis of a wide range of derivatives and analogues with potential applications in various fields of chemistry.

Chlorophenyl-Propanol Scaffold Modifications

The chlorophenyl-propanol scaffold is amenable to various modifications to generate novel compounds. These modifications can target the aromatic ring, the propyl chain, or the hydroxyl group. For example, the introduction of additional substituents on the phenyl ring or alterations to the length and branching of the propanol (B110389) chain can lead to a diverse library of compounds. The inherent reactivity of the hydroxyl and chlorophenyl groups allows for a multitude of chemical transformations. smolecule.com

Amino-Substituted Analogues

The synthesis of amino-substituted analogues of this compound introduces a basic nitrogen atom, which can significantly alter the chemical and biological properties of the molecule. A common route to these analogues is through reductive amination. This process can involve the reaction of a ketone precursor, 3-(4-chlorophenyl)-1-propanone, with ammonia (B1221849) or an amine in the presence of a reducing agent like sodium borohydride.

Another approach is the reduction of 3-amino-3-(4-chlorophenyl)propionic acid using a borane-tetrahydrofuran (B86392) (THF) complex. sci-hub.st This reaction is typically conducted at low temperatures (0°C) in THF to yield 3-amino-3-(4-chlorophenyl)propan-1-ol. sci-hub.st

Table 2: Synthesis of Amino-Substituted Analogues

| Starting Material | Reagents | Product | Reference |

| 3-Amino-3-(4-chlorophenyl)propionic acid | Borane-tetrahydrofuran complex | 3-Amino-3-(4-chlorophenyl)propan-1-ol | sci-hub.st |

| 3-(4-chlorophenyl)-1-propanone | Ammonia, Sodium borohydride | 3-Amino-3-(4-chlorophenyl)propan-1-ol |

Sulfonyl Derivatives (e.g., 3-[(4-chlorophenyl)sulfonyl]propane hydrazide)

Sulfonyl derivatives of this compound introduce a sulfone group, which is a key functional group in various biologically active molecules. The synthesis of 3-[(4-chlorophenyl)sulfonyl]propane hydrazide starts from methyl acrylate (B77674) and 4-chlorobenzenethiol. derpharmachemica.comresearchgate.net

The initial reaction yields methyl 3-[(4-chlorophenyl)thio]propanoate, which is then oxidized using hydrogen peroxide in acetic acid to form methyl-3-[(4-chlorophenyl)sulfonyl]propanoate. derpharmachemica.comresearchgate.net This sulfone intermediate is subsequently treated with hydrazine (B178648) hydrate (B1144303) in ethanol under reflux conditions to produce 3-[(4-chlorophenyl)sulfonyl]propane hydrazide. derpharmachemica.comresearchgate.netjchps.com This hydrazide serves as a versatile precursor for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. jchps.comniscpr.res.in

Table 3: Synthesis of 3-[(4-chlorophenyl)sulfonyl]propane hydrazide

| Step | Starting Material(s) | Reagents | Product | Reference |

| 1 | Methyl acrylate, 4-chlorobenzenethiol | - | Methyl 3-[(4-chlorophenyl)thio]propanoate | derpharmachemica.comresearchgate.net |

| 2 | Methyl 3-[(4-chlorophenyl)thio]propanoate | Hydrogen peroxide, Acetic acid | Methyl-3-[(4-chlorophenyl)sulfonyl]propanoate | derpharmachemica.comresearchgate.net |

| 3 | Methyl-3-[(4-chlorophenyl)sulfonyl]propanoate | Hydrazine hydrate, Ethanol | 3-[(4-chlorophenyl)sulfonyl]propane hydrazide | derpharmachemica.comresearchgate.netjchps.com |

Chalcone (B49325) Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, can be synthesized using precursors derived from this compound. A common method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base. imamu.edu.sa

For instance, 3-(4-chlorophenyl)-1-phenyl-2-propenone can be synthesized via the Claisen-Schmidt condensation of 4-chlorobenzaldehyde (B46862) and acetophenone using sodium hydroxide (B78521) as the catalyst. imamu.edu.sa The reaction conditions, such as the choice of solvent and temperature, can influence the yield and purity of the resulting chalcone derivative. core.ac.uk These chalcone derivatives can then serve as intermediates for the synthesis of other heterocyclic compounds. acgpubs.org

Table 4: Synthesis of Chalcone Derivatives

| Aldehyde | Ketone | Catalyst | Product | Reference |

| 4-Chlorobenzaldehyde | Acetophenone | Sodium hydroxide | 3-(4-Chlorophenyl)-1-phenyl-2-propenone | imamu.edu.sa |

| Veratraldehyde | Acetophenone | Potassium hydroxide | Chalcone derivative | imamu.edu.sa |

Industrial-Scale Production and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires significant process optimization to ensure safety, efficiency, and cost-effectiveness. The most commonly cited laboratory synthesis for this compound is the reduction of 3-(4-chlorophenyl)propanoic acid or its corresponding esters. This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (THF).

For industrial applications, process optimization would focus on several key areas:

Reagent Selection: Replacing expensive or hazardous reagents like LiAlH₄ with more economical and safer alternatives suitable for large-scale operations.

Catalyst Efficiency: For catalytic hydrogenation routes, optimizing the catalyst type, loading, and recycling processes to maximize turnover number and minimize costs.

Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to improve yield, purity, and throughput while minimizing energy consumption.

Work-up and Purification: Developing streamlined and scalable extraction and purification protocols, such as distillation or crystallization, to isolate the final product with high purity.

While these principles are standard in chemical manufacturing, specific, published industrial-scale process optimization data for this compound is sparse.

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and potential for automation. smolecule.com The application of continuous flow reactors can lead to higher yields, better purity, and reduced reaction times. mdpi.com

While the use of continuous flow reactors is mentioned as a potential method for the industrial-scale production of similar amino alcohol derivatives and other fine chemicals, there is a lack of specific, published research detailing the application of continuous flow reactors for the synthesis of this compound itself. evitachem.comvulcanchem.com The principles suggest that a flow process for its synthesis, likely involving a packed-bed catalytic hydrogenation of a suitable precursor, would be feasible and potentially advantageous. However, without specific studies, key parameters such as residence time, flow rate, and reactor design for this particular compound remain theoretical.

Table 1: Summary of Research Findings

| Section | Topic | Research Findings Summary |

|---|---|---|

| 2.3.5 | Indole (B1671886) Derivatives | No documented methods found for synthesizing indole derivatives directly from this compound. |

| 2.3.6 | Glycidic Acid Esters | No literature available on the direct use of this compound to synthesize glycidic acid esters. |

| 2.4.1 | Continuous Flow Reactors | Mentioned as a potential industrial method for similar compounds, but no specific application or process data for this compound is publicly available. evitachem.comvulcanchem.com |

Biological Activities and Pharmaceutical Applications

Investigation of Bioactivity Profiles

Initial studies have explored the effects of 3-(4-chlorophenyl)propan-1-ol and its derivatives on various cancer cell lines, revealing potential for antitumor and anticancer activity.

In vitro studies have shown that this compound can induce cell death in breast cancer cell lines. This has led to further investigation into the mechanisms by which it exerts these effects. The compound is being explored for its potential to be developed into a therapeutic agent for breast cancer.

The anticancer properties of this compound are linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms identified is the inhibition of Protein Kinase B (PKB), also known as Akt. PKB is a crucial enzyme in a signaling pathway that promotes cell survival and proliferation. google.comgoogle.com By inhibiting PKB, this compound can disrupt these survival signals and trigger the apoptotic cascade. Activated PKB normally protects cells from apoptosis by inactivating pro-apoptotic factors. google.comgoogle.com Therefore, its inhibition is a significant target in cancer therapy. google.comgoogle.com

A related compound, 4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), has also been shown to induce apoptosis in breast and prostate carcinoma cells by inhibiting AKT activity. nih.gov This inhibition occurs through the disruption of the phosphatidylinositol 3-kinase (PI3-K) activity, which is essential for AKT activation. nih.gov

Table 1: Investigated Effects on Breast Cancer Cells

| Activity | Mechanism | Affected Cell Lines |

|---|---|---|

| Induction of Cell Death | Activation of apoptotic pathways mediated by PKB inhibition. | Breast Cancer Cell Lines |

| Apoptosis Induction | Inhibition of AKT activity via decreased phosphatidylinositol 3-kinase (PI3-K) activity (observed with related compound 3-Cl-AHPC). nih.gov | Breast and Prostate Carcinoma Cells nih.gov |

Derivatives of this compound have also been synthesized and evaluated for their cytotoxic properties. For instance, derivatives of 2-amino-3-(4-chlorophenyl)propan-1-ol (B47933) have demonstrated varying levels of cytotoxicity against HeLa cells, indicating potential anticancer applications. Another study on novel 1-aryl-3-TBBt-propan-1-ol derivatives showed moderate anti-tumor activities against human breast adenocarcinoma (MCF7) cell lines. researchgate.net Furthermore, newly synthesized 1,3,4-thiadiazole (B1197879) derivatives were found to exhibit weak anticancer activity against both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cell lines. mdpi.com

Table 2: Cytotoxic Effects of Selected Derivatives

| Derivative Class | Target Cell Line(s) | Observed Effect |

|---|---|---|

| 2-amino-3-(4-chlorophenyl)propan-1-ol derivatives | HeLa Cells | Varying degrees of cytotoxicity. |

| 1-aryl-3-TBBt-propan-1-ol derivatives | Human Breast Adenocarcinoma (MCF7) | Moderate anti-tumor activity. researchgate.net |

| 1,3,4-Thiadiazole derivatives | MCF-7 and MDA-MB-231 Breast Cancer Cells | Weak anticancer activity. mdpi.com |

In addition to its anticancer potential, this compound has been investigated for its neuroprotective effects.

Research has indicated that this compound can enhance the survival of neurons under conditions of oxidative stress. This suggests potential applications in the context of neurodegenerative diseases where oxidative damage is a contributing factor. A study on a related selenium-containing compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), demonstrated protection of SH-SY5Y neuroblastoma cells against hydrogen peroxide-induced oxidative stress. nih.gov CMI was found to prevent the increase in reactive oxygen species (ROS) and increase the levels of reduced glutathione, a key antioxidant. nih.gov

Table 3: Observed Neuroprotective Effects

| Compound | Model System | Protective Mechanism |

|---|---|---|

| This compound | Models of neurodegeneration | Enhancement of neuronal survival under oxidative stress. |

| 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) | SH-SY5Y cells exposed to hydrogen peroxide | Prevention of increased reactive oxygen species (ROS) and increased levels of reduced glutathione. nih.gov |

Neuroprotective Properties

Studies in Models of Neurodegeneration

Research has explored the neuroprotective effects of this compound in models of neurodegeneration. Studies have shown that this compound may enhance the survival of neurons under conditions of oxidative stress, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's or Parkinson's disease. A derivative, (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol, has also been shown to protect against neurodegeneration in dopaminergic neuron cultures. Furthermore, certain heterocyclic compounds derived from related structures are being investigated for the treatment of neurodegenerative tauopathies, which are characterized by the misfolding and aggregation of the tau protein. google.com One study on a pyrazole (B372694) derivative containing the 4-chlorophenyl moiety suggested it could be an inhibitor against tau aggregation, though further in vitro and in vivo studies are needed for verification. researchgate.net

Antimicrobial Efficacy

The antimicrobial properties of this compound and its derivatives have been evaluated against a range of microbial pathogens.

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of this compound have demonstrated notable antibacterial activity. For instance, a novel bicyclic thiohydantoin compound containing a 4-chlorophenyl group exhibited antibacterial activity against several standard bacterial strains, including S. aureus and E. coli, with minimum inhibitory concentration (MIC) values in the range of 31.25–62.5 μg/mL. researchgate.net Similarly, pyrazole derivatives incorporating the 3-(4-chlorophenyl) moiety have been synthesized and tested for their antibacterial activity against both gram-positive and gram-negative bacteria, with many showing promising results. researchgate.netnih.gov Another study reported that a synthesized benzonitrile (B105546) derivative containing a 2-(4-chlorophenylthio)ethoxy group displayed excellent activity against both Staphylococcus aureus and Escherichia coli. derpharmachemica.com

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Class | Bacterial Strains | Activity (MIC) |

| Bicyclic Thiohydantoin Derivative researchgate.net | S. aureus, E. coli | 31.25–62.5 μg/mL |

| Pyrazole Derivatives nih.gov | Gram-positive & Gram-negative bacteria | Good to excellent activity |

| Benzonitrile Derivative derpharmachemica.com | S. aureus, E. coli | Excellent activity |

Antimycobacterial Activity (e.g., against M. tuberculosis H37Rv)

The antimycobacterial potential of compounds derived from the 3-(4-chlorophenyl) structure has been a focus of research. A bicyclic thiohydantoin derivative with a 4-chlorophenyl group showed antimycobacterial activity against M. tuberculosis H37Rv with a MIC value of 40 μg/mL. researchgate.net In another study, a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives were synthesized and tested in vitro against the M. tuberculosis H37Rv strain, with many of the compounds demonstrating good to excellent activity. nih.gov These findings highlight the potential of this chemical scaffold in the development of new antitubercular agents. nih.govresearchgate.net

Antidepressant Potential

The structural framework of this compound has been utilized as a basis for creating compounds with potential antidepressant properties.

Enhanced Binding Affinity to Serotonin (B10506) Receptors by Derivatives

Derivatives of this compound have been investigated for their interaction with serotonin receptors, which are key targets for antidepressant medications. Studies on 2-Amino-3-(4-chlorophenyl)propan-1-ol, a related amino alcohol, have shown that 4-chloro derivatives can exhibit a two to three times higher binding affinity to serotonin receptors compared to their 4-fluoro analogs. This enhanced affinity is attributed to more favorable van der Waals interactions. Other complex derivatives, such as certain arylpiperazinylalkyl compounds, have also been designed and synthesized to target serotonin receptors, with some showing significant binding affinity. evitachem.comtandfonline.com

Antiplatelet Applications of Derivatives

Derivatives of (p-chlorophenyl)propanol are recognized as potentially useful intermediates for the development of antiplatelet agents. google.com Research into N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione, which can be synthesized from precursors related to the chlorophenyl propanol (B110389) structure, has identified compounds that effectively inhibit platelet aggregation. tandfonline.com These compounds are being explored as potential antiplatelet therapies with alternative mechanisms of action. tandfonline.com

Mechanism of Action Studies

The biological effects of this compound are rooted in its interactions with specific molecular targets and its metabolic fate within biological systems. The presence of a hydroxyl group and a chlorophenyl moiety allows for a range of interactions and chemical transformations.

Research has identified specific protein interactions for this compound, highlighting its potential to modulate cellular pathways. Studies have shown that the compound can interact with enzymes that are critical in drug metabolism, such as cytochrome P450. Furthermore, it has been investigated for its role in protein kinase inhibition.

One of the significant molecular targets identified is Protein Kinase B (PKB), also known as Akt. PKB is a key enzyme in cell signaling pathways that regulate cell survival and proliferation. Inhibition of PKB can lead to the induction of apoptosis (programmed cell death), a mechanism that is highly relevant in cancer therapeutics. In-vitro studies have indicated that this compound can induce cell death in breast cancer cell lines, an effect attributed to the inhibition of PKB and the subsequent activation of apoptotic pathways.

| Molecular Target | Type of Interaction | Potential Biological Outcome | Reference |

|---|---|---|---|

| Protein Kinase B (PKB/Akt) | Inhibition | Induction of apoptosis in cancer cells | |

| Cytochrome P450 Enzymes | Substrate Interaction | Metabolism of the compound |

This compound can act as a substrate for various enzymes, undergoing metabolic transformations. The primary alcohol group (-CH₂OH) is susceptible to oxidation, a common metabolic reaction for primary alcohols. This process converts the alcohol into an aldehyde and subsequently into a carboxylic acid.

The compound is known to be oxidized to form 3-(4-chlorophenyl)propanoic acid. This transformation is a key aspect of its behavior as an enzyme substrate. While specific isozymes of alcohol dehydrogenase or cytochrome P450 that catalyze this reaction are not detailed in available literature, the interaction with cytochrome P450 enzymes is noted as crucial for its metabolism.

| Enzymatic Reaction | Substrate | Resulting Product | Reference |

|---|---|---|---|

| Oxidation | This compound | 3-(4-chlorophenyl)propanoic acid |

The metabolism of this compound primarily follows an oxidation pathway. The conversion of the terminal alcohol group leads to the formation of its principal metabolite.

Oxidation Pathway : The primary metabolic route involves the oxidation of the hydroxyl group. This two-step process first yields an intermediate aldehyde, 3-(4-chlorophenyl)propanal, which is then rapidly oxidized to the more stable carboxylic acid, 3-(4-chlorophenyl)propanoic acid. chemicalbook.com

While oxidation is the main metabolic pathway, other chemical transformations are possible, such as reduction of the corresponding acid or substitution at the hydroxyl group. For instance, the reduction of 3-(4-chlorophenyl)propanoic acid is a synthetic route to produce this compound itself. Conversely, further reduction of the parent compound could theoretically lead to 3-(4-chlorophenyl)propan-1-amine, though this is described more as a potential chemical reaction than a confirmed metabolic pathway.

| Metabolite | Formation Pathway | Precursor | Reference |

|---|---|---|---|

| 3-(4-chlorophenyl)propanoic acid | Oxidation | This compound | |

| 3-(4-chlorophenyl)propanal | Oxidation (Intermediate) | This compound | chemicalbook.com |

The 4-chlorophenyl group is a critical pharmacophore that significantly influences the binding affinity and specificity of this compound and its derivatives toward various biological targets. Structure-activity relationship (SAR) studies on related molecules consistently demonstrate the importance of this moiety.

The presence and position of the chlorine atom on the phenyl ring can dramatically alter biological activity. In the context of multi-receptor targeting agents derived from scaffolds like haloperidol, the 4-chlorophenyl moiety plays a crucial role in the compound's binding profile at dopamine (B1211576) and serotonin receptors. nih.gov Similarly, in a series of Neuropeptide Y5 (NPY5) receptor antagonists, the R1-phenyl group was found to improve potency. sci-hub.se Replacement of the 4-chlorophenyl ring with other groups, such as a 2-pyrimidinyl group, has been shown to improve binding affinity at multiple receptors, indicating that while the phenyl group is important, substitutions can be optimized for desired target engagement. nih.gov

The lipophilic and electronic properties of the chlorine atom contribute to van der Waals and hydrophobic interactions within the binding pockets of target proteins. This can enhance the potency and selectivity of the compound. For example, in studies of NPY1R ligands, compounds containing a 4-chlorophenyl group were identified as active molecules. nih.gov The dichlorophenyl structure in the related compound 3-(3,4-Dichlorophenyl)propan-1-ol is also noted to improve binding affinity. smolecule.com This consistent finding across different molecular series underscores the strategic importance of the chlorophenyl group for achieving desired pharmacological activity.

| Structural Feature | Influence on Biological Activity | Example Compound Series | Reference |

|---|---|---|---|

| 4-Chlorophenyl Group | Contributes to binding at dopamine and serotonin receptors. | Haloperidol Analogs | nih.gov |

| Phenyl Group (at R1 position) | Improves potency. | NPY5 Receptor Antagonists | sci-hub.se |

| Chlorophenyl Group | Essential for interaction with target receptors. | NPY1R Ligands | nih.gov |

| Dichlorophenyl Group | May improve binding affinity. | 3-(3,4-Dichlorophenyl)propan-1-ol Analogs | smolecule.com |

Industrial and Materials Science Applications

Role in Specialty Chemical Manufacturing

3-(4-Chlorophenyl)propan-1-ol serves as a crucial raw material in the production of various specialty chemicals. biosynth.com Its stability and reactivity are advantageous for a range of manufacturing processes. The presence of both a hydroxyl (-OH) group and a chloro (-Cl) substituent on the phenyl ring allows for diverse chemical transformations. chemshuttle.com These reactive sites enable its use in multi-step syntheses to create high-value chemical products. For instance, it can undergo oxidation to yield 3-(4-chlorophenyl)propanoic acid or reduction to form 3-(4-chlorophenyl)propan-1-amine. It is also used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives, which have applications as aldo-keto reductase inhibitors. chemicalbook.com

Building Block for Complex Molecules

The utility of this compound extends to its role as a fundamental building block in the synthesis of intricate molecular architectures, finding applications in pharmaceuticals, agrochemicals, and polymer chemistry. guidechem.combiosynth.com

Pharmaceutical Intermediates (e.g., Pitolisant Hydrochloride)

A significant application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). guidechem.combiosynth.com A notable example is its use in the production of Pitolisant Hydrochloride. google.com Pitolisant, known chemically as 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride, is an antagonist/inverse agonist of the histamine-3 (H3) receptor. google.comgoogleapis.com

In the synthesis of Pitolisant, this compound is a critical starting material. google.comgoogleapis.com One patented process describes dissolving this compound in a polar aprotic solvent like tetrahydrofuran (B95107), followed by reaction with an organic base and 4-azaspiro[3.5]nonan-4-ium bromide to eventually yield Pitolisant. google.com This process is considered more economically viable and scalable for industrial production compared to other synthetic routes that utilize more expensive reagents. googleapis.com The conversion of this compound is a key step in forming the final drug substance. google.comgoogleapis.com

Table 1: Synthesis of Pitolisant Hydrochloride

| Starting Material | Key Reagent | Intermediate/Product | Application |

|---|

Agrochemical Synthesis

The structural motifs present in this compound are also valuable in the development of new agrochemicals. guidechem.combiosynth.com The chlorophenyl group is a common feature in many pesticides and herbicides, and the propanol (B110389) side chain provides a point for further chemical modification to optimize biological activity and environmental persistence. Its derivatives are investigated for their potential antimicrobial and antifungal properties, which are desirable in agricultural applications. guidechem.com

Polymer Chemistry

In the realm of polymer chemistry, this compound and its derivatives can be incorporated into polymer structures to impart specific properties. biosynth.com The aromatic ring can enhance thermal stability and mechanical strength, while the chloro-substituent can influence the polymer's flame retardancy and chemical resistance. The hydroxyl group allows for its integration into polyester (B1180765) or polyurethane chains through esterification or urethane (B1682113) linkages, respectively. The ability to functionalize this molecule further allows for the creation of polymers with tailored characteristics for specialized applications.

Modulation of Material Properties

The introduction of this compound derivatives into materials can significantly alter their physical and chemical properties. This is particularly evident in the context of advanced materials where electronic properties are of interest.

Electronic Effects via Thiophene (B33073) or Isoxazole (B147169) Substitutions

The electronic properties of materials can be fine-tuned by incorporating derivatives of this compound that have been modified with heterocyclic rings such as thiophene or isoxazole. These substitutions can modulate the electronic characteristics of the resulting molecules, which is a key area of research in materials science.

Thiophene Substitution: Thiophene is an electron-rich aromatic heterocycle. evitachem.com Incorporating thiophene-containing derivatives can influence the electronic and photophysical properties of materials, making them suitable for applications in organic electronics, such as in the active layers of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). tandfonline.com The interaction between the chlorophenyl group and the thiophene ring can lead to unique electronic behaviors. tandfonline.com

Isoxazole Substitution: Isoxazole is another five-membered heterocycle containing nitrogen and oxygen, which can also be used to modify the electronic landscape of a molecule. nih.govepo.orgmdpi.com The introduction of isoxazole moieties can impact the biological activity and material properties of the resulting compounds. nih.govmdpi.com For instance, isoxazole derivatives are explored for their potential in developing new pharmaceutical agents and functional materials. epo.orgmdpi.com The electronic interplay between the chlorophenylpropanol backbone and the isoxazole ring can lead to materials with specific conductive or semi-conductive properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Oxo-2H-chromene-3-carboxylic Acid Amide |

| 3-(4-Chlorophenyl)propan-1-amine |

| 3-(4-Chlorophenyl)propanoic acid |

| This compound |

| 4-azaspiro[3.5]nonan-4-ium bromide |

| Pitolisant |

| Pitolisant Hydrochloride |

| Potassium tert-butoxide |

Functional Group Impact on Hydrophobicity and Solubility

The solubility and hydrophobicity of this compound are dictated by the interplay between its two primary functional components: the hydrophilic hydroxyl (-OH) group and the hydrophobic 4-chlorophenyl group. cymitquimica.com The hydroxyl group is polar and capable of forming hydrogen bonds, which tends to promote solubility in polar solvents like water. evitachem.com Conversely, the chlorophenyl group, a bulky and non-polar aromatic ring with a halogen substituent, contributes significantly to the molecule's hydrophobic character. cymitquimica.com

The balance between these opposing characteristics results in what is described as moderate or slight solubility in water. cymitquimica.comsmolecule.com The molecule is, however, soluble in organic solvents such as ethanol (B145695) and dimethylformamide. chembk.com The hydrophobicity of the compound is quantitatively indicated by its calculated XLogP3 value of 2.2, a measure of its partitioning between octanol (B41247) and water. nih.gov A higher LogP value corresponds to greater hydrophobicity.

The influence of these functional groups can be better understood by comparing this compound to related molecules. The addition of the 4-chlorophenyl group to a simple propanol backbone drastically decreases water solubility while increasing hydrophobicity. The chlorine atom itself further enhances hydrophobicity compared to an unsubstituted phenyl ring. Modifying the existing functional groups, for instance by oxidizing the alcohol to a ketone, increases hydrophobicity. In contrast, introducing additional polar groups, such as an amino group, can increase polarity and enhance solubility, particularly in acidic conditions.

| Compound | Key Functional Groups | Effect on Properties |

|---|---|---|

| This compound | -OH (hydroxyl) -C₆H₄Cl (4-chlorophenyl) | The hydroxyl group provides polarity and hydrogen bonding capability, while the chlorophenyl group imparts significant hydrophobicity, resulting in moderate water solubility. cymitquimica.com |

| Propan-1-ol | -OH (hydroxyl) | Highly soluble in water due to the dominance of the polar hydroxyl group over the small alkyl chain. |

| 3-Phenylpropan-1-ol | -OH (hydroxyl) -C₆H₅ (phenyl) | Less soluble than propan-1-ol due to the hydrophobic nature of the larger phenyl group. |

| 3-(4-Chlorophenyl)propanoic acid | -COOH (carboxyl) -C₆H₄Cl (4-chlorophenyl) | The carboxylic acid group is more polar than a hydroxyl group, which can affect solubility based on pH. It is the precursor for synthesizing this compound. |

| (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | -OH (hydroxyl) -NH₂ (amino) -C₆H₄Cl (4-chlorophenyl) | The presence of an additional polar amino group generally increases solubility in polar solvents like water. evitachem.com |

Potential in Advanced Functional Materials Development

This compound serves as a versatile chemical building block, and its structural characteristics suggest potential for use in the development of advanced functional materials. chemshuttle.com The presence of both a hydroxyl group and a halogenated phenyl ring provides two distinct sites for chemical modification, allowing it to be incorporated into larger, more complex structures. chemshuttle.com

The compound's potential is highlighted by research on structurally related molecules. For example, compounds containing a chlorophenyl group are utilized in the synthesis of novel thiazole (B1198619) derivatives investigated for applications such as corrosion inhibitors, a key area of functional material science. dergipark.org.trscispace.com The stability and electronic properties conferred by the chlorophenyl moiety are valuable in such applications.

Furthermore, the ability of chlorophenyl compounds to participate in the formation of metal complexes opens avenues for creating new materials. researchgate.net A flavonol compound containing a 4-chlorophenyl group has been used as a ligand to form a complex with copper (II), yielding a new material with specific spectroscopic properties. researchgate.net This suggests that this compound, through its hydroxyl group, could potentially be used to create ligands for new functional metal-organic materials. There is also research into chlorophenyl-containing compounds for creating liquid crystals, which are crucial components in display technologies. frontiersin.orgambeed.com

While direct research into the application of this compound in these specific advanced materials is not extensively documented, its role as a versatile intermediate with reactive functional groups makes it a candidate for synthesizing more complex molecules for such purposes. evitachem.com Its structure is a valuable scaffold for creating new molecules with tailored electronic and physical properties suitable for the materials science sector.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structure Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 3-(4-chlorophenyl)propan-1-ol, with each technique offering unique insights into its atomic and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for determining the hydrogen environments within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic and aliphatic protons.

A representative ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz shows the following key chemical shifts (δ) in parts per million (ppm): a multiplet between 7.27-7.22 ppm is assigned to two aromatic protons, while another multiplet from 7.15-7.10 ppm corresponds to the other two aromatic protons. chemicalbook.comchemicalbook.com A triplet at 3.66 ppm with a coupling constant (J) of 6.4 Hz is characteristic of the two protons of the methylene (B1212753) group attached to the hydroxyl group (-CH₂OH). chemicalbook.comchemicalbook.com Another triplet at 2.68 ppm (J = 7.44 Hz) is attributed to the two protons of the benzylic methylene group (-CH₂-Ar). chemicalbook.comchemicalbook.com Finally, a multiplet observed between 1.91-1.81 ppm corresponds to the two protons of the central methylene group in the propyl chain. chemicalbook.comchemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.27-7.22 | m | - | 2H | Aromatic (Ar-H) |

| 7.15-7.10 | m | - | 2H | Aromatic (Ar-H) |

| 3.66 | t | 6.4 | 2H | -CH₂OH |

| 2.68 | t | 7.44 | 2H | Ar-CH₂- |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 3550-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, which is typically broadened due to intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propyl chain would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is anticipated to be in the range of 1050-1000 cm⁻¹. Furthermore, the presence of the chlorine atom on the benzene (B151609) ring would give rise to a C-Cl stretching vibration, typically found in the fingerprint region of the spectrum.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.64 g/mol ). Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with an intensity of about one-third of the molecular ion peak is anticipated.

High-Resolution Mass Spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the molecular formula. Predicted HRMS data for the protonated molecule [M+H]⁺ of this compound (C₉H₁₁ClO) is 171.05712 m/z. uni.lu Fragmentation patterns in the mass spectrum would provide further structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 171.05712 |

| [M+Na]⁺ | 193.03906 |

| [M-H]⁻ | 169.04256 |

| [M+NH₄]⁺ | 188.08366 |

| [M+K]⁺ | 209.01300 |

Crystallographic Investigations (e.g., Single Crystal X-ray Diffraction)

As of the current literature search, a single crystal X-ray diffraction study specifically for this compound has not been reported. Such a study would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. However, crystallographic data for structurally related compounds, such as chalcone (B49325) derivatives containing a 4-chlorophenyl group, have been published. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one has been determined, revealing a monoclinic crystal system. While not directly applicable, these studies on related structures can offer valuable insights into the potential packing and conformational preferences of molecules containing the 4-chlorophenyl moiety.

Theoretical and Computational Chemistry

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not detailed in the available search results, DFT calculations are routinely used to predict various molecular properties.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: This would provide theoretical values for bond lengths and angles, which could be compared with experimental data if available.

Predict spectroscopic data: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. These calculated values, when properly scaled, can aid in the assignment of experimental spectra.

Analyze electronic properties: DFT calculations can determine the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding the reactivity and kinetic stability of the molecule. For instance, in a study of a related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311G(d,p) level were used to investigate its geometrical and electronic properties.

The application of these advanced characterization and computational methods provides a detailed and multi-faceted understanding of the chemical compound this compound, from its fundamental structure to its theoretical electronic properties.

Future Perspectives and Research Directions

Emerging Synthetic Strategies and Catalyst Development

The synthesis of 3-(4-chlorophenyl)propan-1-ol and related aryl alcohols is evolving beyond traditional reduction methods, with a focus on catalyst innovation to improve efficiency, selectivity, and substrate scope.

Advanced Catalytic Systems: Research is increasingly focused on sophisticated catalyst systems that offer milder reaction conditions and greater functional group tolerance. Dual-catalyst systems, such as a ruthenium/palladium relay, are being explored for the direct β-arylation of alcohols, a process that is redox-neutral and avoids the need for stoichiometric oxidants or reductants. nih.gov For copper-catalyzed C-O cross-coupling reactions, the use of specific ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) has been shown to improve reactions between aryl halides and aliphatic alcohols, crucially reducing the need for a large excess of the alcohol reactant. researchgate.net These advancements could lead to more efficient and atom-economical syntheses of this compound and its derivatives.

Novel Approaches:

Photoredox Catalysis: The merger of photocatalysts with hydrogen atom transfer and Lewis acid catalysts is enabling novel transformations, such as the α-arylation of alcohols with polyfluoroarenes. nih.gov

Copper-Catalyzed Hydroxylation: Methods for producing aryl alcohols from aryl halides using copper catalysts in the presence of polyhydric alcohols like ethylene (B1197577) glycol are being developed. google.com This approach could provide a direct route to aryl alcohols from readily available starting materials.

The table below summarizes emerging catalytic strategies relevant to the synthesis of aryl alcohols like this compound.

| Catalytic Strategy | Key Features | Potential Advantage for this compound Synthesis |

| Dual Ru/Pd Relay Catalysis | Redox-neutral β-arylation of alcohols. nih.gov | More efficient synthesis from simpler alcohol precursors. |

| Copper/Phenanthroline Ligands | C-O cross-coupling with reduced excess of alcohol needed. researchgate.net | Improved atom economy and milder reaction conditions. |

| Cooperative Photoredox Catalysis | Radical-mediated α-arylation of alcohols. nih.gov | Access to novel derivatives through C-H functionalization. |

| Copper-Catalyzed Hydroxylation | Direct conversion of aryl halides to aryl alcohols. google.com | A more direct synthetic route from aryl halides. |

Exploration of Novel Biological Targets and Therapeutic Modalities

This compound serves as a key building block in the synthesis of molecules with potential therapeutic applications. guidechem.com Future research is aimed at identifying novel biological targets and developing new therapeutic agents based on this chemical scaffold.

Derivatives with Therapeutic Potential: The compound is a known precursor to 2-Oxo-2H-chromene-3-carboxylic acid amide derivatives, which are investigated as aldo-keto reductase inhibitors. chemicalbook.com Furthermore, its structural motifs are found in compounds with known biological activity. For instance, derivatives containing the 4-chlorophenyl group, such as certain pyrazole-thiazole hybrids, have been studied computationally for their binding ability to proteins like the parathyroid hormone secretion stimulant, suggesting potential for good biological activity. researchgate.net The compound has also been identified as an intermediate in the synthesis of molecules with antiplatelet properties. nih.gov

Antimicrobial and Antifungal Applications: this compound itself has been reported to possess antimicrobial and antifungal properties. guidechem.com Specifically, it has shown activity against Botrytis cinerea. veeprho.com Future work could focus on synthesizing derivatives to enhance this activity, potentially leading to new agrochemicals or therapeutic agents for infectious diseases. Functionalized polymers incorporating such chemical moieties are also being explored to enhance the permeability of existing antibiotics in multi-drug resistant bacteria, offering a synergistic approach to antimicrobial therapy. nih.gov

Development of Advanced Functional Materials and Nanomaterials

The distinct chemical features of this compound—a stable chlorophenyl ring and a modifiable hydroxyl group—make it a candidate for incorporation into advanced materials.

Functionalized Polymers: The chlorophenyl group can be a key component in specialty polymers. Research into the coordination polymerization of chlorophenyl glycidyl (B131873) ethers has led to the formation of new isotactic polymers. researcher.life Similarly, activated fluorophenyl groups on polymer backbones can react with amines to create functionalized polymer electrolytes for applications like anion exchange membranes. acs.org The 4-chlorophenyl moiety of this compound could be similarly incorporated into polymer chains to impart specific properties such as thermal stability, hydrophobicity, or refractive index.

Role in Nanomaterial Synthesis: Alcohols are integral to the synthesis of various nanomaterials, where they can function as solvents, reducing agents, or stabilizers. rsc.org

Solvent and Reducing Agent: In the synthesis of metal nanoparticles like gold and silver, alcohols can serve the dual role of a green solvent and a reducing agent. rsc.org

Precursor Interaction: In the sol-gel synthesis of metal oxides like TiO₂, the type of alcohol used can influence the rate of polymerization and the final particle size. rsc.org

Surface Modification: The hydroxyl group of this compound could be used to functionalize the surface of nanoparticles. For example, silver nanoparticles have been densely grafted with nitroxides to create recyclable catalysts for the selective oxidation of alcohols. nih.gov

The potential application of this compound in these areas opens avenues for creating new materials with tailored electronic, optical, or catalytic properties.

Green Chemistry Approaches in Compound Production and Transformation

The principles of green chemistry are increasingly guiding the synthesis and modification of chemical compounds, aiming to reduce environmental impact through sustainable practices.

Biocatalytic Synthesis: A significant green approach is the use of biocatalysts, such as enzymes or whole microbial cells, to perform chemical transformations with high selectivity under mild conditions. researchgate.netnih.gov

Asymmetric Reduction: The biocatalytic reduction of prochiral ketones to produce chiral alcohols is a powerful green alternative to chemical methods. nih.govgeorgiasouthern.edu Various microorganisms and plants have been shown to effectively reduce ketones like 3-chloropropiophenone (B135402) to the corresponding chiral alcohol, 3-chloro-1-phenylpropan-1-ol. nih.gov This strategy could be adapted for the enantioselective synthesis of chiral derivatives of this compound.

Enzyme-Coupled Systems: Efficient biocatalytic systems coupling alcohol dehydrogenases with coenzyme regeneration systems are being developed for the scalable production of chiral aromatic alcohols. nih.gov

Sustainable Transformations:

Aryl-Alcohol Oxidases (AAOs): These flavin-dependent enzymes catalyze the oxidation of primary alcohols to their corresponding aldehydes using molecular oxygen, generating only hydrogen peroxide as a byproduct. nih.govsemanticscholar.org This offers a green route for transforming this compound into the valuable aldehyde intermediate, 3-(4-chlorophenyl)propanal.

Sustainable Reagents: Research into replacing fossil-fuel-based feedstocks is critical. For example, technologies are being developed to convert glycerol, a byproduct of biodiesel production, into allyl alcohol using specialized catalysts. This highlights a broader trend toward using renewable resources for producing key chemical intermediates. rsc.org

The table below outlines some green chemistry approaches applicable to the lifecycle of this compound.

| Green Chemistry Approach | Application | Environmental Benefit |

| Whole-Cell Biocatalysis | Asymmetric reduction of ketones to chiral alcohols. nih.govbohrium.com | Use of renewable catalysts, mild conditions, high enantioselectivity. |

| Aryl-Alcohol Oxidase (AAO) Catalysis | Oxidation of the alcohol to the corresponding aldehyde. nih.gov | Uses O₂ as the oxidant, produces H₂O₂ as a byproduct. |

| Halogen-Free Carbonylation | Palladium-catalyzed carbonylation of benzyl (B1604629) acetates without halogen or base additives. rsc.org | Reduces corrosive and toxic waste streams. |

| Use of Renewable Feedstocks | General principle of sourcing starting materials from renewable sources like glycerol. | Reduces dependence on fossil fuels. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design, synthesis, and optimization of molecules and reactions. nih.gov These computational tools offer immense potential for exploring the chemical space around this compound.

Compound Design and Property Prediction:

In Silico Screening: ML models can be trained to predict the biological activity and physicochemical properties of virtual libraries of compounds. protoqsar.com Starting with the this compound scaffold, generative AI models could design novel derivatives. These virtual compounds could then be screened using ML-based QSAR (Quantitative Structure-Activity Relationship) models to identify candidates with high predicted potency for specific biological targets. protoqsar.com

Computational Chemistry: Methods like Density Functional Theory (DFT) are already used to investigate the electronic properties, molecular structure, and chemical reactivity of derivatives containing the 4-chlorophenyl moiety. researchgate.netmaterialsciencejournal.org These computational studies provide fundamental insights that can guide the design of new molecules with desired electronic or optical properties. Molecular docking simulations can further predict the binding affinity of these derivatives to protein targets. researchgate.net

Optimization of Synthesis: Machine learning algorithms are increasingly used to optimize chemical reaction conditions, moving beyond traditional one-variable-at-a-time experiments. beilstein-journals.org By analyzing data from a set of initial experiments, ML models can learn the complex relationships between variables (e.g., catalyst, solvent, temperature) and outcomes (e.g., yield, selectivity). The model can then predict the optimal conditions to achieve a desired outcome, significantly reducing the time and resources required for process development. beilstein-journals.org This approach could be applied to optimize the synthesis of this compound or to discover high-yielding pathways for its further derivatization. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)propan-1-ol, and what reaction conditions optimize yield?

- Methodology : The most common synthesis involves the reduction of 3-(4-chlorophenyl)propanoic acid using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature under an inert atmosphere (e.g., nitrogen or argon). This prevents side reactions and ensures high purity .

- Key Parameters :

- Solvent: THF (polar aprotic).

- Temperature: Controlled to avoid exothermic side reactions.

- Workup: Hydrolysis of excess LiAlH₄ with aqueous NH₄Cl or H₂O.

Q. How is this compound characterized structurally and functionally?

- Analytical Techniques :

- Spectroscopy : NMR (¹H/¹³C) to confirm the hydroxyl group (δ ~1.5–2.0 ppm) and chlorophenyl moiety (δ ~7.3–7.5 ppm). IR for O-H stretching (~3200–3600 cm⁻¹) .

- Chromatography : HPLC or GC-MS for purity assessment.

- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Role : Serves as a key intermediate in synthesizing bioactive molecules, such as pitolisant (a histamine H₃ receptor antagonist for narcolepsy) .

- Functionalization : The hydroxyl group enables derivatization (e.g., esterification, oxidation to ketones) for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the absence of an amino group in this compound affect its reactivity compared to analogues like 3-Amino-3-(4-chlorophenyl)propan-1-ol?

- Reactivity Differences :

- Nucleophilicity : The amino group in analogues participates in Schiff base formation or amidation, while this compound is limited to hydroxyl-based reactions (e.g., etherification).

- Biological Interactions : Amino derivatives exhibit higher receptor-binding potential (e.g., neurotransmitter targets), whereas the hydroxyl variant is primarily a scaffold for further modifications .

- Experimental Design : Comparative kinetic studies using nucleophilic reagents (e.g., acyl chlorides) to quantify reaction rates.

Q. What strategies optimize enantioselective synthesis of chiral derivatives from this compound?

- Chiral Resolution :

- Catalysts : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric reductions or oxidations .

- Chromatography : Chiral HPLC with cellulose-based columns to separate enantiomers.

- Case Study : Synthesis of (R)- or (S)-enantiomers via enzymatic resolution (lipases or esterases) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methods :

- Docking Studies : Molecular docking (AutoDock Vina) to simulate interactions with targets like GABA receptors or cytochrome P450 enzymes.

- QSAR Models : Regression analysis correlating substituent electronegativity/clogP with activity .

- Validation : Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.